

An In-depth Technical Guide to the Antibacterial Spectrum of ML267

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Compound of Interest

Compound Name: **ML267**

Cat. No.: **B15567467**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum, mechanism of action, and experimental evaluation of **ML267**, a novel inhibitor of phosphopantetheinyl transferase (PPTase). The information is intended for researchers, scientists, and drug development professionals working in the field of antibacterial drug discovery.

Core Compound Properties and Mechanism of Action

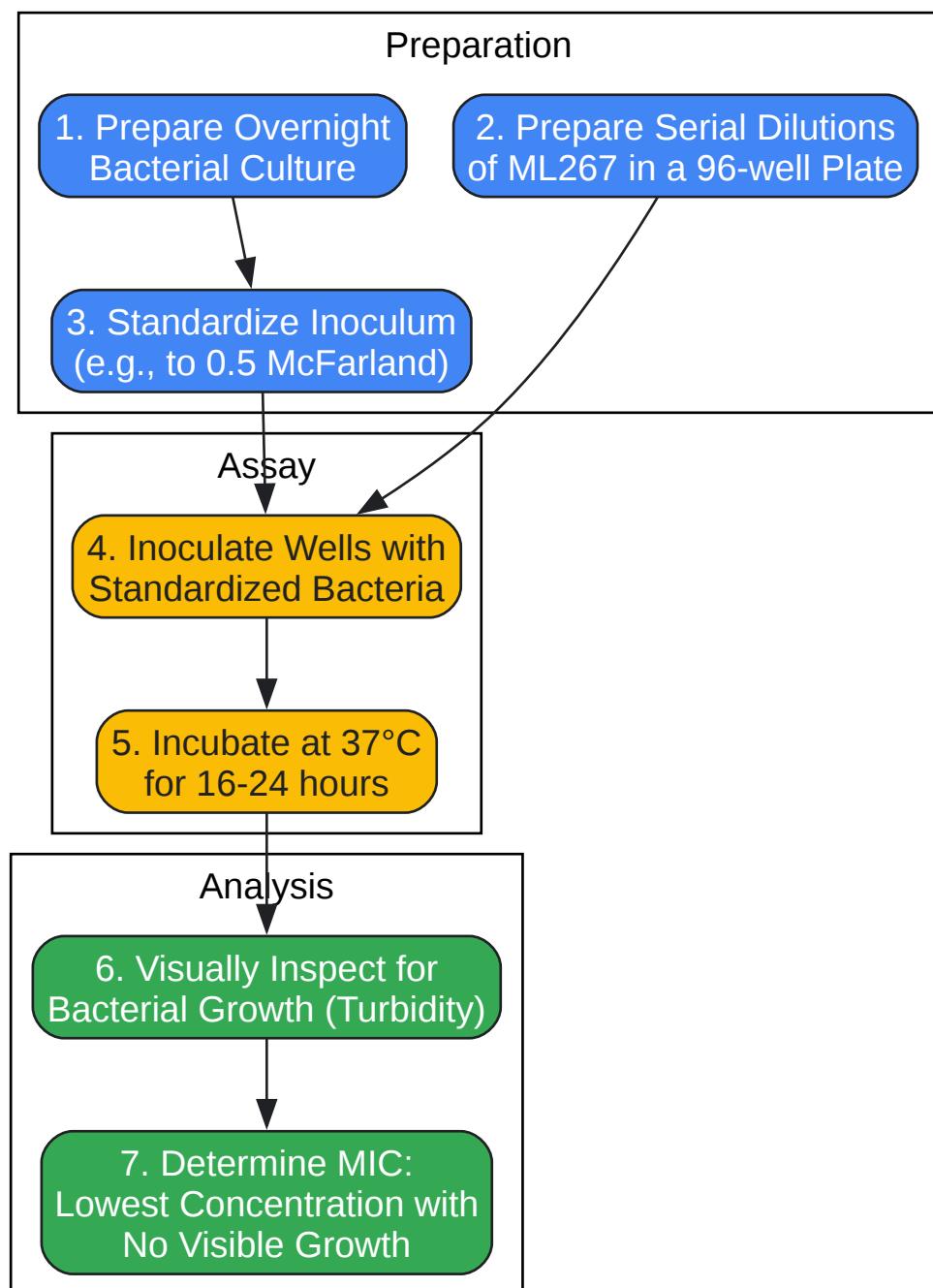
ML267 is a potent small-molecule inhibitor of Sfp-type phosphopantetheinyl transferase (PPTase) with an IC₅₀ of 0.29 μM.[1] It also exhibits inhibitory activity against AcpS-PPTase, albeit at a higher concentration (IC₅₀ of 8.1 μM).[1] The primary mechanism of action of **ML267** is the inhibition of PPTase, an essential enzyme in bacteria responsible for the post-translational modification of carrier proteins involved in various biosynthetic pathways.[2][3]

PPTases catalyze the transfer of a 4'-phosphopantetheinyl (Ppant) moiety from coenzyme A to a conserved serine residue on apo-carrier proteins. This conversion to the holo-form is critical for the function of:

- Fatty Acid Synthase (FAS): Essential for bacterial cell membrane biosynthesis and viability.

- Polyketide Synthases (PKS) and Non-Ribosomal Peptide Synthetases (NRPS): Responsible for the production of a wide range of secondary metabolites, including virulence factors.[2][3]

By inhibiting PPTase, **ML267** effectively disrupts these critical pathways, leading to both the cessation of bacterial growth (bacteriostatic/bactericidal effect) and a reduction in the production of virulence factors.[2][3][4] This dual action makes PPTase an attractive target for the development of new antibacterial agents.[2][3]



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